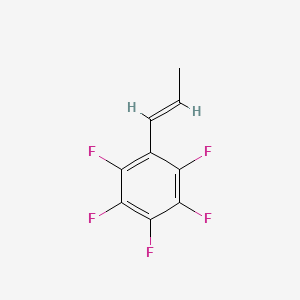

1-(Pentafluorophenyl)-1-propene

Overview

Description

1-(Pentafluorophenyl)-1-propene is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propene moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms on the phenyl ring. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

1-(Pentafluorophenyl)-1-propene, also known as 1,2,3,4,5-PENTAFLUORO-6-[(1E)-PROP-1-EN-1-YL]BENZENE, is a compound that primarily targets stationary phases in chromatographic separations . The compound’s primary targets are the alkyl-bonded silica particles most often used in reversed-phase liquid chromatography (LC) .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. It provides enhanced dipole, π-π, charge transfer, and ion-exchange interactions when compared to traditional alkyl phases . This unique selectivity is due to the pentafluorophenyl (PFP) moiety in the compound . The PFP phases generally exhibit greater retention of basic analytes than their alkyl counterparts mainly because of the presence of strong ion-exchange interactions .

Biochemical Pathways

It is known that the compound affects the interactions between analytes and stationary phases in chromatographic separations . These interactions can influence the retention and selectivity of various analytes, thereby affecting the overall separation process .

Pharmacokinetics

The compound’s unique selectivity and retention properties suggest that it may have interesting absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of this compound’s action is enhanced selectivity and retention in chromatographic separations . The compound’s unique interactions with stationary phases allow for greater retention of basic analytes . This can lead to more effective and rugged analytical methods .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the mobile phase used in chromatographic separations can affect the compound’s interactions with stationary phases . Additionally, the physical and chemical properties of the analytes can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)-1-propene can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with propenyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain high purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluorophenyl)-1-propene undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bond in the propene moiety to a single bond, yielding saturated derivatives.

Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(Pentafluorophenyl)-1-propene has several applications in scientific research:

Comparison with Similar Compounds

1-(Trifluoromethyl)benzene: Similar in having fluorine atoms on the phenyl ring, but with different electronic properties due to the trifluoromethyl group.

1-(Pentafluorophenyl)ethane: Similar structure but with a saturated ethane moiety instead of a propene moiety.

1-(Pentafluorophenyl)-2-propene: Similar structure but with a different position of the double bond.

Uniqueness: 1-(Pentafluorophenyl)-1-propene is unique due to the combination of the pentafluorophenyl group and the propene moiety, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in studies of reaction mechanisms.

Biological Activity

1-(Pentafluorophenyl)-1-propene, also known as pentafluorostyrene, is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- CAS Number: 4683-67-4

- Molecular Formula: C9H4F5

The unique properties of this compound arise from the presence of five fluorine atoms, which significantly influence its reactivity and interactions with biological systems. The pentafluorophenyl group enhances lipophilicity and may alter the compound's ability to penetrate biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition: Research has shown that compounds with fluorinated groups can act as enzyme inhibitors. The electron-withdrawing nature of fluorine can stabilize transition states in enzymatic reactions, leading to altered enzyme kinetics.

- Receptor Modulation: The compound may interact with specific receptors in the body, potentially modulating their activity. This interaction could lead to therapeutic effects or adverse reactions depending on the target receptor.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity:

- Cytotoxicity Assays:

- Drug Delivery Systems:

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related fluorinated compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Selective | Enzyme inhibition, receptor modulation |

| Pentafluorosulphanyl derivatives | High | Variable | Reactive electrophiles affecting nucleophiles |

| Fluorinated phenols | Low | Moderate | Antioxidant properties |

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAOLTCZMIFYMK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.